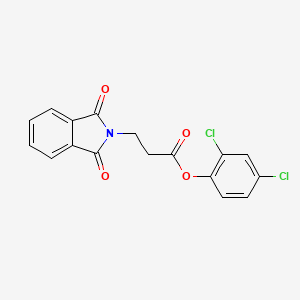![molecular formula C21H20N2O7 B11621535 Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)
Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-diméthyl-4-[5-(2-nitrophényl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé est un dérivé de la classe des dihydropyridines, qui se distingue par son rôle dans les bloqueurs des canaux calciques utilisés dans les traitements cardiovasculaires.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,6-diméthyl-4-[5-(2-nitrophényl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique généralement un processus en plusieurs étapes :
Matières premières : La synthèse commence par la préparation du 2-nitrophénylfurane et de la 2,6-diméthyl-3,5-dicarboxylate pyridine.
Réaction de condensation : Ces matières premières subissent une réaction de condensation en présence d’une base telle que l’éthylate de sodium.
Cyclisation : Le produit intermédiaire est ensuite cyclisé pour former la structure cyclique de la dihydropyridine.
Estérification : Enfin, l’estérification est réalisée à l’aide de méthanol et d’un catalyseur tel que l’acide sulfurique pour produire le composé souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l’échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maintenir une efficacité élevée et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-diméthyl-4-[5-(2-nitrophényl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle subit plusieurs types de réactions chimiques :
Oxydation : Ce composé peut être oxydé pour former le dérivé pyridine correspondant.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique.
Réactifs et conditions communs
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou réduction chimique avec du chlorure d’étain(II) (SnCl₂).
Substitution : Halogénation utilisant du brome (Br₂) ou nitration utilisant de l’acide nitrique (HNO₃).
Principaux produits
Oxydation : Formation du dérivé pyridine correspondant.
Réduction : Formation du dérivé amino.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de recherche scientifique
Le 2,6-diméthyl-4-[5-(2-nitrophényl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses effets potentiels sur les canaux calciques cellulaires.
Médecine : Enquêté pour son utilisation potentielle dans le développement de nouveaux médicaments cardiovasculaires.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme précurseur dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
3,5-dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mécanisme D'action
Le composé exerce ses effets principalement par interaction avec les canaux calciques. Il se lie aux canaux calciques de type L sur la membrane cellulaire, inhibant l’afflux d’ions calcium. Cette action entraîne une vasodilatation et une diminution de la charge de travail cardiaque, ce qui la rend utile dans le traitement de l’hypertension et de l’angine.
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Un autre bloqueur des canaux calciques de type dihydropyridine avec une structure similaire mais des substituants différents.
Amlodipine : Un bloqueur des canaux calciques à action plus longue avec un mécanisme d’action similaire.
Felodipine : Connu pour sa forte sélectivité vasculaire et sa durée d’action plus longue.
Unicité
Le 2,6-diméthyl-4-[5-(2-nitrophényl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est unique en raison de la présence du cycle furane et du groupe nitrophényle, qui confèrent des propriétés chimiques distinctes et des activités biologiques potentielles par rapport aux autres dérivés de la dihydropyridine.
Propriétés
Formule moléculaire |
C21H20N2O7 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20N2O7/c1-11-17(20(24)28-3)19(18(12(2)22-11)21(25)29-4)16-10-9-15(30-16)13-7-5-6-8-14(13)23(26)27/h5-10,19,22H,1-4H3 |
Clé InChI |
PVGFAMHQHVOWIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)

methanolate](/img/structure/B11621468.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)

methanolate](/img/structure/B11621526.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
